molecular formula C25H21N3O4 B13342915 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid

Cat. No.: B13342915
M. Wt: 427.5 g/mol
InChI Key: PVODVFYTWUVBSE-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolopyridine moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of Pyrrolopyridine Moiety: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Coupling Reactions: The final step often involves coupling the protected amino acid with the pyrrolopyridine derivative under peptide coupling conditions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine moiety.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMSO-based oxidants.

    Reduction: Reagents such as NaBH4 or LiAlH4.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins.

    Drug Development:

Medicine

    Diagnostic Tools: May be used in the development of diagnostic assays.

    Therapeutics: Potential use in the treatment of diseases through targeted drug delivery.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Biotechnology: Used in various biotechnological applications, including enzyme immobilization.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine or Fmoc-Arginine.

    Pyrrolopyridine Derivatives: Compounds with similar heterocyclic structures.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid lies in its combination of the Fmoc protecting group with the pyrrolopyridine moiety, providing distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C25H21N3O4/c29-24(30)23(11-15-12-27-22-9-10-26-13-20(15)22)28-25(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,12-13,21,23,27H,11,14H2,(H,28,31)(H,29,30)/t23-/m0/s1

InChI Key

PVODVFYTWUVBSE-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=NC=C5)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=NC=C5)C(=O)O

Origin of Product

United States

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